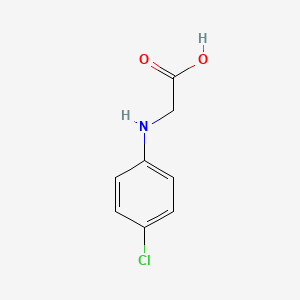

n-(4-Chlorophenyl)glycine

描述

Historical Context of Phenylglycine Derivatives in Chemical Synthesis and Bioactive Molecules

The study of phenylglycine and its derivatives is rooted in the exploration of non-natural amino acids and their role in bioactive compounds. acs.org While not one of the 20 common proteinogenic amino acids, phenylglycine structures have been identified as crucial components in various natural products. mdpi.com Phenylglycine was first identified as a constituent of peptide antibiotics, such as virginiamycin S and streptogramin B, in research dating back to the 1960s and 1970s. rsc.org

A significant milestone in the application of these derivatives was the discovery that chiral non-proteinogenic amino acids like (R)-phenylglycine and (R)-4-hydroxyphenylglycine serve as essential intermediates in the commercial production of vital semisynthetic β-lactam antibiotics, including ampicillin (B1664943) and cephalexin. frontiersin.org This established phenylglycines as a critical class of building blocks for the pharmaceutical industry.

The synthesis of phenylglycine derivatives has presented unique challenges and opportunities. A well-known issue is the propensity of phenylglycines to undergo racemization (loss of a specific 3D arrangement of atoms), which requires careful selection of reaction conditions and protective groups during synthesis. rsc.org The investigation into their natural production pathway culminated in the identification of the genes responsible for phenylglycine biosynthesis in 2011, providing deeper insight into how these structures are assembled in nature. rsc.org The development of innovative synthetic methodologies remains a key focus to enable the creation of enantiomerically pure, tailor-made amino acids for new bioactive peptides and chemical entities. acs.org

Significance of N-(4-Chlorophenyl)glycine as a Core Scaffold in Medicinal Chemistry

This compound, as a specific derivative of N-phenylglycine, holds considerable importance as a core scaffold in the field of medicinal chemistry. The term "scaffold" refers to a core molecular structure upon which various chemical modifications can be made to develop new compounds with specific therapeutic properties. Phenylglycine derivatives are known for their diverse pharmacological properties and have been investigated for their ability to inhibit enzymes or receptors implicated in diseases such as cancer and inflammation. rsc.orgontosight.aiontosight.ai

The utility of the this compound scaffold is demonstrated in the development of potent and selective inhibitors for various biological targets. A notable example is its use in the creation of anticoagulants that target Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. researchgate.net Researchers identified that the 4-chlorophenyl group acts as a key "P1 pharmacophore"—a crucial part of the molecule that binds to the target protein. researchgate.net This led to the design of potent FXa inhibitors, such as (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide, which demonstrated oral efficacy. researchgate.net

Furthermore, the this compound structure has been incorporated into novel antibiotics through a process called mutasynthesis. In this approach, 4-chloro-DL-phenylglycine was supplied to a genetically engineered strain of Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin. semanticscholar.orgrsc.org This resulted in the creation of a new derivative, 6-chloropristinamycin I, which exhibited antimicrobial activity. semanticscholar.org This highlights the scaffold's utility in modifying complex natural products to generate new drug candidates. The recurring use of the chlorophenyl moiety in various bioactive scaffolds, such as those targeting NLRP3 inflammasomes and PARP enzymes, underscores its value in establishing key interactions with biological targets. mdpi.comacs.org

| Application Area | Example Derivative/Scaffold | Biological Target | Reference |

| Anticoagulation | (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide | Factor Xa (FXa) | researchgate.net |

| Antibiotics | 6-chloropristinamycin I | Bacterial Ribosome | semanticscholar.orgrsc.org |

| Anti-inflammatory | 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | NLRP3 Inflammasome | mdpi.com |

Overview of Current Research Trajectories and Academic Interest in this compound

Current academic and industrial interest in this compound and related compounds is focused on several key areas, from fundamental synthesis to novel therapeutic applications. credenceresearch.commarketresearch.com A primary research trajectory involves the development of more efficient and environmentally benign methods for synthesizing N-aryl glycines. rsc.orgresearchgate.net For instance, a recent one-pot procedure has been developed for the synthesis of substituted N-aryl glycines, including this compound, through the rearrangement of 2-chloro-N-aryl acetamides, offering high yields in short reaction times. rsc.orgresearchgate.net

Another major focus is the continued application of phenylglycine derivatives in drug discovery. Researchers are designing and synthesizing novel series of compounds based on these scaffolds to target a range of diseases. Recent studies have explored L-phenylglycine derivatives as potential lead compounds for activating peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs. nih.gov

Advanced chemical modification techniques are also being applied to phenylglycine scaffolds. Palladium-mediated C-H functionalization, for example, is being used to directly add new functional groups (such as halogens or alkoxy groups) to the phenyl ring, creating a library of new derivatives for screening. mdpi.com Moreover, the use of halogenated phenylglycines like 4-chloro-DL-phenylglycine in biotechnology-driven approaches such as biotransformation and mutasynthesis to create novel antibiotics is an active and promising area of research. semanticscholar.orgrsc.org This strategy combines chemical synthesis with microbial fermentation to produce complex molecules that are difficult to create through purely chemical means. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-(4-chloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWALJUXKWWBNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282445 | |

| Record name | N-(4-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-90-7 | |

| Record name | 5465-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Glycine

Established Synthetic Pathways for N-(4-Chlorophenyl)glycine

The synthesis of this compound can be achieved through several established pathways, each with distinct advantages and applications. These routes primarily focus on the construction of the core α-amino acid structure from readily available precursors.

A similar process is used for synthesizing analogous compounds, such as 2-chlorophenylglycine, where 2-chlorobenzaldehyde (B119727) is reacted with ammonium (B1175870) hydrogencarbonate and sodium cyanide, followed by hydrolysis. google.com

Table 1: Bucherer-Bergs Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield/Purity | Reference |

|---|---|---|---|---|---|

| 1 | p-Chlorobenzaldehyde, Ammonium bicarbonate, Sodium cyanide | Microchannel reactor, 50°C | p-Chlorophenylhydantoin | - | google.com |

Alternative pathways to this compound often involve the direct or indirect condensation of 4-chlorobenzaldehyde (B46862) with glycine (B1666218) or its derivatives. One significant method is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, typically in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). orientjchem.org In the context of this compound synthesis, 4-chlorobenzaldehyde is reacted with acetylglycine to produce 4-(4-chlorobenzylidene)-2-methyloxazol-5(4H)-one. orientjchem.org This oxazolone (B7731731) intermediate is a versatile precursor that can be subsequently converted to the desired amino acid.

Another approach involves the formation of a Schiff base. The Schiff base derived from 4-chlorobenzaldehyde and glycine ethyl ester is a notable intermediate. iu.edu This crystalline compound can be synthesized and subsequently subjected to reactions such as alkylation under phase-transfer catalysis conditions to generate more complex amino acid derivatives. iu.edu

Producing enantiomerically pure forms of this compound and its derivatives is crucial for many applications. This is achieved through enantioselective synthesis, where chirality is introduced during the reaction, or through the resolution of a racemic mixture.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A powerful method for the asymmetric synthesis of amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. researchgate.netacs.org Specifically, a chiral nucleophilic glycine equivalent, a Ni(II) complex derived from (S)- or (R)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide, has been synthesized on a multikilogram scale. acs.org This complex serves as a chiral auxiliary, allowing for the highly diastereoselective alkylation of the glycine moiety. researchgate.net The methodology provides excellent levels of diastereoselectivity (de > 98%), making it a practical route for preparing enantiomerically pure, tailor-made α-amino acids. researchgate.net The chiral auxiliary can be recovered after the synthesis for reuse. wikipedia.org

Attrition-enhanced deracemization is a technique used for the complete conversion of a racemic mixture of crystals into a single enantiomer in the solid state. nih.govresearchgate.net The process requires that the compound forms a conglomerate (a physical mixture of enantiomerically pure crystals) and that the enantiomers can racemize in solution. rug.nl Grinding a slurry of the conglomerate crystals causes the smaller, higher-energy crystals to dissolve and recrystallize onto the larger crystals. researchgate.net This process, coupled with solution-phase racemization, drives the system towards a single solid-phase enantiomer. researchgate.net While direct application to this compound is not extensively documented, this technique has been successfully applied to derivatives of the closely related 2-chlorophenylglycine. acs.org Specifically, the racemic mixture of 2-(benzylideneamino)-2-(2-chlorophenyl)acetamide, a precursor to 2-chlorophenylglycine, has been resolved using continuous preferential crystallization coupled with in-situ racemization, a related second-order asymmetric transformation. acs.org

Enantioselective Synthesis and Resolution Techniques for Chiral this compound Derivatives

Derivatization Strategies for this compound

This compound can be chemically modified to produce a wide range of derivatives with tailored properties. A common derivatization is esterification. For example, (4-chlorophenyl)glycine can be suspended in dry methanol (B129727) and treated with thionyl chloride to yield methyl (4-chlorophenyl)glycinate hydrochloride in high yield (93%). csic.es

More complex derivatizations can be performed on related structures, demonstrating the chemical versatility of the N-phenylglycine scaffold. For instance, N-(4-acetylphenyl)glycine can be used as a starting material where the acetyl group is a point of modification. researchgate.net This compound can be converted into chalcone (B49325) analogs or thiosemicarbazone derivatives, which can then be cyclized into various heterocyclic systems. researchgate.net These strategies highlight the potential for creating a diverse library of compounds based on the this compound core structure.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Thionyl chloride, dry methanol | Methyl (4-chlorophenyl)glycinate hydrochloride | csic.es |

| N-(4-acetylphenyl)glycine | Aromatic aldehydes, base | Chalcone derivative of N-(4-acetylphenyl)glycine | researchgate.net |

N-Substitution Reactions and Amide Formation

The nitrogen atom in this compound is a key site for synthetic modification, readily undergoing substitution and acylation reactions to form a diverse range of derivatives.

One common transformation is the reaction with sulfonyl chlorides. For instance, the synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline, followed by the addition of methyl chloroacetate. This highlights the ability of the nitrogen to act as a nucleophile in the formation of sulfonamides.

The formation of amide bonds is another crucial transformation. N-arylglycine ethyl esters can react directly with various carboxylic acids, including N-acyl-N-phenylglycines, in the presence of a phenylboronic acid catalyst to yield amides or dipeptides. researchgate.net This reaction proceeds under reflux conditions in xylene. researchgate.net A study demonstrated that while N-phenylglycine ethyl ester reacted with N-acetyl-N-phenylglycine to produce the corresponding dipeptide, the reaction was sensitive to the steric hindrance of the amine. researchgate.net

Furthermore, amide coupling reactions are employed to link this compound derivatives to other molecules. For example, the amide coupling between 4-chloroaniline (B138754) and Boc-protected glycine can be achieved using reagents like HATU and DIPEA in DMF to yield the intermediate with high efficiency. asianpubs.org Subsequent deprotection and further coupling reactions allow for the synthesis of more complex carboxamides. asianpubs.org An alternative, epimerization-free "umpolung" amide synthesis has also been explored, reacting N-aryl hydroxylamines with α-fluoronitroalkanes, which could be applied to chiral this compound derivatives to preserve stereochemical integrity. nih.gov

Table 1: Examples of N-Substitution and Amide Formation Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-((4-chlorophenyl)amino)acetate | N-Acetyl-N-phenylglycine, Phenylboronic acid | Ethyl 2-((4-chlorophenyl)(2-(phenylamino)acetyl)amino)acetate | 69% | researchgate.net |

| 4-chloroaniline, Boc-glycine | HATU, DIPEA, DMF | Boc-glycyl-4-chloroanilide | 85% | asianpubs.org |

| (S)-N-(4-Chlorophenyl)glycine derivative (90% ee) | EDC, HOAt, Base, DMF | N-Aryl amide 26 | 57% (65% ee) | nih.gov |

| (S)-N-(4-Chlorophenyl)glycine derivative (90% ee) | DEPBT, Base, DMF | N-Aryl amide 26 | 83% (82% ee) | nih.gov |

| N-para-chlorophenyl hydroxylamine, α-fluoronitroalkane 27 | Cs₂CO₃, Toluene | N-Aryl amide 26 | 41% (>98% ee) | nih.gov |

Carboxylic Acid Functionalization: Esterification, Amidation, and Hydrazide Synthesis

The carboxylic acid moiety of this compound is readily functionalized, serving as a handle for esterification, amidation, and the synthesis of hydrazides, which are precursors to various heterocyclic compounds.

Esterification: The synthesis of this compound esters is a common and straightforward transformation. Methyl (4-chlorophenyl)glycinate hydrochloride can be prepared by treating (4-chlorophenyl)glycine with thionyl chloride in dry methanol at room temperature. csic.es This reaction proceeds with high yield (93%). csic.es Similarly, the ethyl ester can be synthesized by reacting 4-chloroaniline with ethyl bromoacetate (B1195939) in ethanol (B145695) in the presence of sodium acetate. core.ac.uk Another method involves the direct ethanolysis of this compound using aqueous ethanol and sodium hydroxide (B78521).

Amidation: As discussed previously, the carboxylic acid can be activated to form amides. Phenylboronic acid catalyzes the direct amide formation between N-arylglycine ethyl esters and carboxylic acids. researchgate.net This reaction demonstrates the versatility of the glycine scaffold in peptide synthesis.

Hydrazide Synthesis: Hydrazides of this compound derivatives are valuable intermediates. For example, 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide can be synthesized from 4-chlorobenzaldehyde and acetylglycine, which first form an oxazolone intermediate. imist.mavjs.ac.vn This hydrazide can then undergo further reactions, such as condensation with aldehydes or aryl isothiocyanates, to produce a variety of derivatives. vjs.ac.vn These hydrazides are known to be precursors for various heterocyclic systems and have been studied for their potential biological activities. ontosight.aiontosight.ai

Table 2: Examples of Carboxylic Acid Functionalization

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | (4-chlorophenyl)glycine | Thionyl chloride, Methanol | Methyl (4-chlorophenyl)glycinate hydrochloride | 93% | csic.es |

| Esterification | 4-chloroaniline | Ethyl bromoacetate, Sodium acetate, Ethanol | Ethyl 2-((4-chlorophenyl)amino)acetate | - | core.ac.uk |

| Hydrazide Synthesis | 4-(4-chlorobenzylidene)-2-methyloxazol-5(4H)-one | Hydrazine (B178648) hydrate | 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide | - | vjs.ac.vn |

Aromatic Ring Modification and Substituent Introduction

Direct functionalization of the 4-chlorophenyl ring of this compound and its derivatives allows for the introduction of new substituents, enabling the synthesis of novel analogues.

Ruthenium-catalyzed C-H bond activation has been shown to be an effective strategy for modifying the phenyl ring of phenylglycine derivatives. The reaction of N-unprotected methyl esters of phenylglycine derivatives with internal alkynes, catalyzed by [Ru(p-cymene)Cl₂]₂, results in a C-H/N-H oxidative coupling to form 3,4-disubstituted isoquinoline-1-carboxylates. csic.es This process is assisted by a carboxylate and uses N-fluoro-2,4,6-trimethylpyridinium triflate as the oxidant, showing tolerance to various functional groups on the phenyl ring. csic.es

Another approach involves the lithiation of related heterocyclic systems. In a study on 3-(4-chlorophenyl)sydnone, which can be derived from this compound, lithiation followed by trapping with iodine resulted in the formation of 3-(4-chloro-2-iodophenyl)-4-iodosydnone. core.ac.uk This demonstrates that the aromatic ring can be functionalized at the ortho-position to the nitrogen substituent. Subsequent reduction can selectively remove the iodine at the C-4 position of the sydnone (B8496669) ring, providing ortho-iodophenyl sydnones. core.ac.uk

Table 3: Examples of Aromatic Ring Modification

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Methyl (4-chlorophenyl)glycinate | Diphenylacetylene, [Ru(p-cymene)Cl₂]₂, NaOAc, K[PF₆], Oxidant | Isoquinoline-1-carboxylate | 61% | csic.es |

| 3-(4-chlorophenyl)sydnone | n-BuLi, THF, Iodine | 3-(4-chloro-2-iodophenyl)-4-iodosydnone | 75% | core.ac.uk |

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of a wide array of novel heterocyclic compounds through various cyclization strategies.

One notable method involves the ruthenium-catalyzed reaction of this compound methyl ester with alkynes or alkenes. csic.es Reaction with internal alkynes leads to isoquinoline-1-carboxylates, while reaction with methyl acrylate (B77674) yields 3,N-disubstituted isoindoline-1-carboxylates through a C-H/N-H coupling mechanism. csic.es

The synthesis of N-aryl glycines itself can proceed through a cyclized intermediate. An efficient one-pot, two-step synthesis from 2-chloro-N-aryl acetamides involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved with ethanolic potassium hydroxide to afford the desired N-aryl glycine. rsc.orgrsc.org

Furthermore, derivatives of this compound are used in multi-step syntheses of complex heterocycles. For instance, p-chlorophenylglycine is a key starting material in the synthesis of the pesticide Chlorfenapyr. The synthetic route involves the cyclization of an acylated intermediate with 2-chloroacrylonitrile (B132963) to form a 2-(4-chloro-phenyl-)-5-trifluoromethyl pyrrole-3-nitrile ring system. google.com

Cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides, derived from this compound precursors, upon treatment with acetic anhydride, yields 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones. imist.ma Similarly, reacting 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide with aromatic aldehydes in refluxing ethanol also produces these imidazolin-5(4H)-one compounds. vjs.ac.vn

Table 4: Examples of Cyclization Reactions

| Precursor | Reagents | Heterocyclic System Formed | Reference |

|---|---|---|---|

| Methyl (4-chlorophenyl)glycinate | Methyl acrylate, Ru-catalyst | Isoindoline-1-carboxylate | csic.es |

| 2-chloro-N-(4-chlorophenyl) acetamide | CuCl₂·2H₂O, KOH | 1,4-bis(4-chlorophenyl)piperazine-2,5-dione (intermediate) | rsc.orgrsc.org |

| p-Chlorophenylglycine derivative | 2-chloroacrylonitrile, Triethylamine | Pyrrole | google.com |

| N-arylidene-2-acetamido-3-(4-chlorophenyl)acrylohydrazide | Acetic anhydride | Imidazolin-5(4H)-one | imist.ma |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including this compound. credenceresearch.com These green chemistry approaches focus on improving reaction efficiency, reducing waste, and utilizing less hazardous materials.

One eco-friendly, one-pot, two-step procedure has been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. This method uses the inexpensive and less toxic CuCl₂·2H₂O as a catalyst and potassium hydroxide, with acetonitrile (B52724) and ethanol as solvents. rsc.orgrsc.orgresearchgate.net The process is characterized by high yields, short reaction times, and ease of product isolation, all of which are key principles of green chemistry. rsc.orgrsc.org

Another innovative approach utilizes microreactor technology for the preparation of p-chlorophenylglycine. This method involves the reaction of p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a microchannel reactor to form an intermediate hydantoin, which is then hydrolyzed in a tubular reactor. google.com This continuous flow process dramatically reduces the reaction time to just 8-18 minutes, compared to several hours in traditional batch processes. google.com The result is a high-purity product (>98%) with an excellent yield (>95%), showcasing significant improvements in efficiency and process safety. google.com

Photoredox catalysis represents another avenue for green synthesis. A method for the cross-dehydrogenative coupling of N-aryl glycines with indoles has been developed using mesoporous graphitic carbon nitride as a heterogeneous, metal-free organocatalyst under visible light irradiation. acs.org This approach avoids the use of stoichiometric chemical oxidants and heavy metal catalysts, contributing to a more sustainable chemical process. Additionally, the use of greener solvents like ethyl acetate is being explored in reactions involving amino acid derivatives. rsc.org

Advanced Structural Elucidation and Characterization of N 4 Chlorophenyl Glycine and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of N-(4-Chlorophenyl)glycine and its analogs. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For This compound , the ¹H NMR spectrum, typically recorded in DMSO-d₆, reveals characteristic signals. The protons of the aromatic ring appear as two doublets of doublets, one at approximately 7.09 ppm and the other at around 6.56 ppm, indicative of the para-substituted phenyl ring. researchgate.net A singlet corresponding to the methylene (B1212753) (-CH₂) protons is observed at about 3.78 ppm. researchgate.net

The ¹³C NMR spectrum of this compound complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid group resonates at approximately 172.43 ppm. researchgate.net The aromatic carbons show signals at roughly 147.21 ppm, 128.51 ppm, 119.42 ppm, and 113.52 ppm. researchgate.net The methylene carbon gives a signal around 44.59 ppm. researchgate.net

Derivatives of this compound exhibit predictable shifts in their NMR spectra. For instance, the ethyl ester derivative, Ethyl N-(4-chlorophenyl)glycinate , shows additional signals for the ethyl group: a quartet around 4.54 ppm and a triplet around 1.21 ppm in the ¹H NMR spectrum, and signals at approximately 61.29 ppm and 14.67 ppm in the ¹³C NMR spectrum. acgpubs.org

Interactive Table: ¹H and ¹³C NMR Data for this compound and its Derivatives.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| This compound | DMSO-d₆ | 7.09 (dd, 2H, Ar), 6.56 (dd, 2H, Ar), 3.78 (s, 2H, CH₂) | 172.43 (C=O), 147.21, 128.51, 119.42, 113.52 (Ar-C), 44.59 (CH₂) | researchgate.net |

| Ethyl N-(4-chlorophenyl)glycinate | DMSO-d₆ | 6.83-7.21 (m, 4H, Ar-H), 4.54 (q, 2H, COOCH₂CH₃), 4.29 (s, 2H, CH₂), 3.76 (s, 1H, NH), 1.21 (t, 3H, COOCH₂CH₃) | 172.11 (C=O), 146.26, 128.96, 123.22, 115.12 (Ar-C), 61.29 (COOCH₂CH₃), 44.78 (CH₂), 14.67 (COOCH₂CH₃) | acgpubs.org |

| N-(4-Chlorophenyl)-N-nitrosoglycine | DMSO-d₆ | 11.56 (s, 1H, COOH), 6.93-7.48 (m, 4H, Ar- H), 5.02 (s, 2H, CH₂) | 168.24 (C=O), 138.89, 130.46, 128.31, 120.78 (Ar-C), 49.43 (CH₂) | biointerfaceresearch.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of This compound , a broad absorption band is typically observed in the region of 3278-2521 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid group, often overlapping with N-H stretching vibrations. acgpubs.orgbiointerfaceresearch.com The C=O stretching vibration of the carboxylic acid appears as a strong band around 1705 cm⁻¹. acgpubs.orgbiointerfaceresearch.com

Interactive Table: Key IR Absorption Bands for this compound and its Derivatives.

| Compound | Key IR Bands (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| This compound | 3323, 3278-2521, 1705 | N-H stretch, O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) | acgpubs.orgbiointerfaceresearch.com |

| Ethyl N-(4-chlorophenyl)glycinate | 3328, 1757 | N-H stretch, C=O stretch (ester) | acgpubs.org |

| N-(4-Chlorophenyl)-N-nitrosoglycine | 3257-2526, 1712, 1571 | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), N-N=O stretch | biointerfaceresearch.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For This compound , the calculated mass for the protonated molecule [M+H]⁺ is 186.0322. researchgate.net Experimental HRMS data typically show a value very close to this, such as 186.0329, confirming the molecular formula C₈H₈ClNO₂. researchgate.net

Interactive Table: HRMS Data for this compound and its Derivatives.

| Compound | Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₈ClNO₂ | [M+H]⁺ | 186.0322 | 186.0329 | researchgate.net |

| N-(4-Bromophenyl)glycine | C₈H₈BrNO₂ | [M+H]⁺ | 229.9816 | 229.9828 | nih.gov |

| N-(4-Fluorophenyl)glycine | C₈H₈FNO₂ | [M+H]⁺ | 170.0617 | 170.0624 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, such as Ethyl N-(4-chlorophenyl)glycinate , a maximum absorption (λmax) is observed at approximately 255 nm, which is attributed to π-π* transitions within the aromatic ring and n-π* transitions of the amide group. The UV-Vis spectrum of a related derivative, 2-(4-chlorophenyl)-N'-hydroxyacetamidine , shows absorption bands at 215 nm and 275 nm, with a band gap calculated to be 3.22 eV. biointerfaceresearch.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found, analysis of its derivatives and related compounds provides significant insight into its likely solid-state structure.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is significantly influenced by a network of intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are a dominant feature in the crystal structures of these compounds. In derivatives, N-H···O and O-H···O hydrogen bonds involving the glycine (B1666218) backbone are common. researchgate.netiucr.org For instance, in the crystal structure of N-acetyl-N-(4-chlorophenyl)glycine, the presence of hydrogen bonding is a key stabilizing feature. nih.gov In related structures, N-H···Cl hydrogen bonds have also been observed, indicating the participation of the chloro substituent in these interactions. colab.ws The zwitterionic nature of the glycine moiety in the solid state, as seen in addition compounds of glycine, facilitates the formation of extensive hydrogen-bonding networks. nih.gov

π-π Stacking: Aromatic π-π stacking interactions are also crucial in the crystal packing of these compounds. These interactions occur between the electron-rich phenyl rings of adjacent molecules. researchgate.netrsc.org In some derivatives, these stacking interactions, in conjunction with hydrogen bonds, lead to the formation of complex three-dimensional architectures. nih.govcolab.ws The presence of the chlorine atom on the phenyl ring can influence the nature and geometry of these π-π stacking interactions.

Conformational Analysis within Crystalline Lattices

The spatial arrangement of this compound and its derivatives within a crystal lattice is dictated by a complex interplay of intramolecular and intermolecular forces. X-ray crystallography has been an indispensable tool for elucidating these three-dimensional structures, revealing how molecular conformation is influenced by chemical modifications and stabilized by non-covalent interactions within the solid state. rcsb.orgresearchgate.net

The concept of conformational polymorphism, where a single compound crystallizes in multiple forms with different molecular conformations, is also relevant. acs.org In analogous chlorophenyl compounds, crystal packing is often dominated by robust interactions like head-to-tail hydrogen bonding, which can form distinct chain motifs. acs.org These chains then interact via weaker forces, such as π-π stacking of the chlorophenyl groups, to build the full three-dimensional lattice. acs.org In more complex systems, such as copolypeptoids containing poly(N-4-chlorophenylethyl)glycine blocks, the chains have been observed to pack in an antiparallel fashion within a rectangular crystal lattice to form highly crystalline nanosheets. pnas.org These findings highlight that the conformation within the crystal is not random but a highly ordered arrangement governed by the drive to achieve a minimal energy state through optimized intermolecular contacts.

Table 1: Crystallographic Data for a Representative this compound Derivative This table presents data for (Z)-2-(4-chlorophenyl)-N'-hydroxyacetamidine, a derivative illustrating typical structural features.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | biointerfaceresearch.com |

| Space Group | P21 | biointerfaceresearch.com |

| Conformation (C=N) | Z-conformation | biointerfaceresearch.com |

| C=N Bond Distance | 1.283(2) Å | biointerfaceresearch.com |

| Phenyl Ring Dihedral Angle | 82.74° | biointerfaceresearch.com |

| Stabilizing Interactions | O-H···N, N-H···N, C-H···π | biointerfaceresearch.com |

Advanced Chiroptical Characterization for Enantiomeric Purity Assessment

Determining the enantiomeric purity, or enantiomeric excess (ee), of chiral compounds like this compound is critical. While classical polarimetry provides a basic measure, advanced chiroptical and spectroscopic methods offer greater accuracy, sensitivity, and insight. These techniques are often based on the differential interaction of enantiomers with a chiral environment or polarized light.

Exciton-Coupled Circular Dichroism (ECCD) is a powerful technique for assigning the absolute configuration and determining the enantiomeric excess of chiral molecules. nih.gov The method can involve an achiral host, such as a copper(II) complex, which binds the chiral carboxylate guest. nih.govnih.gov Upon binding, the chromophores of the host are forced into a chiral orientation, inducing a characteristic CD signal known as a Cotton effect. mdpi.com The sign and intensity of this signal are directly related to the absolute stereochemistry and enantiomeric purity of the guest molecule, allowing for precise quantification with an average absolute error as low as ±3.0% in some systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) is another robust method for ee determination. arkat-usa.org In this approach, a chiral agent is added to a solution of the racemic or enantioenriched compound. The CSA forms transient, diastereomeric complexes with each enantiomer, which exhibit distinct chemical shifts in the NMR spectrum. arkat-usa.orgacs.org For example, optically active mandelic acid derivatives have been successfully used as CSAs for amines. arkat-usa.org The difference in chemical shifts (Δδ) between the signals of the diastereomeric complexes allows for direct integration and calculation of the enantiomeric excess without the need for physical separation. arkat-usa.orgacs.org

Luminescence Spectroscopy offers a highly sensitive approach for chiral analysis. google.com This can involve the use of achiral luminescent probes, such as lanthanide ions, that are introduced into the system. google.com These probes can associate with the chiral analyte, and their luminescence properties may change significantly depending on the enantiomeric excess of the sample, providing a basis for quantitative analysis without requiring external chiral agents or polarized light. google.com

A combination of classical resolution and chiroptical analysis is also common. For instance, the tartrate salt of (S)-(+)-2-chlorophenylglycine methyl ester can be prepared by using (2R,3R)-tartaric acid as a resolving agent. The tartrate counter-ion selectively crystallizes with the (S)-enantiomer, enabling the isolation of the compound with an enantiomeric excess often exceeding 99%, which is then confirmed by optical activity measurements.

Table 2: Overview of Advanced Methods for Enantiomeric Purity Assessment

| Method | Principle | Application/Relevance for this compound Derivatives | References |

| Exciton-Coupled Circular Dichroism (ECCD) | An achiral host binds the chiral analyte, inducing a CD signal whose sign and magnitude correlate to the analyte's ee. | Applicable to the carboxylic acid functionality for determining absolute configuration and ee. | nih.gov, nih.gov |

| NMR with Chiral Solvating Agents (CSAs) | A CSA forms diastereomeric complexes with enantiomers, resulting in separable signals in the NMR spectrum for quantification. | Applicable to the amine or carboxylic acid groups to determine ee via signal integration. | arkat-usa.org, acs.org |

| Luminescence Spectroscopy with Probes | An achiral luminescent probe associates with the analyte, and its emission properties change based on the sample's ee. | A highly sensitive method potentially applicable by complexing probes with the analyte. | google.com |

| Chiral Resolution with Chiroptical Analysis | Selective crystallization of one enantiomer using a chiral resolving agent, followed by chiroptical measurement to confirm purity. | Demonstrated for a derivative using tartaric acid, achieving >99% ee confirmed by optical rotation. |

Computational and Theoretical Investigations of N 4 Chlorophenyl Glycine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to a more manageable one involving the electron density, DFT provides valuable insights into the behavior of chemical systems. For N-(4-Chlorophenyl)glycine, DFT calculations have been employed to elucidate its optimized geometry, electronic structure, and reactivity.

Theoretical calculations, particularly those using the B3LYP functional with various basis sets such as 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p), have been instrumental in determining the stable conformation of molecules. nih.gov These methods are used to find the ground state geometry by optimizing structural parameters like bond lengths and angles. nih.gov For instance, in a related study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the bond lengths of the 4-chlorophenyl ring were found to be nearly equal, ranging from 1.371 to 1.399 Å. nih.gov Such computational approaches provide a reliable theoretical description of molecular structures.

The electronic properties of this compound and related compounds are also explored using these methods. The distribution of electron density and the nature of chemical bonds are key aspects of the electronic structure that can be analyzed. The interaction between the molecule and a substrate, such as the adsorption of phenylglycine on a Cu(110) surface, has been shown to be dominated by covalent bonds, a finding determined through DFT calculations. aps.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap generally indicates higher chemical reactivity and lower stability. malayajournal.orgresearchgate.net

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.orgacadpubl.eu This energy gap suggests that charge transfer occurs within the molecule. malayajournal.orgacadpubl.eu In another study, the HOMO and LUMO energies for a 4-bromoanilinium perchlorate (B79767) crystal were found to be -7.273 eV and -3.169 eV, respectively, with an energy gap of 4.104 eV. mdpi.com These values are indicative of the molecule's potential for intermolecular charge transfer. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| 4-bromoanilinium perchlorate | -7.273 | -3.169 | 4.104 |

This table presents Frontier Molecular Orbital (FMO) data for compounds structurally related to this compound, illustrating typical energy values and gaps determined by DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, where different colors represent different potential values. proteopedia.org Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. malayajournal.orgacadpubl.eu

MEP analysis can reveal the relative polarity of a molecule and is useful in understanding hydrogen bonding, reactivity, and structure-activity relationships. bhu.ac.in For example, in a study of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MEP map revealed two negative regions, indicating potential sites for electrophilic interaction. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding pattern within a molecule. wisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugation. materialsciencejournal.org The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. materialsciencejournal.org

In NBO analysis, a large E2 value signifies a strong interaction between electron donors and acceptors, leading to greater conjugation and stabilization of the system. materialsciencejournal.org For instance, in a study of salicylanilide (B1680751) derivatives, intramolecular hyperconjugative interactions were observed between the lone pairs of chlorine (n(Cl)) and the antibonding π* orbitals of the C-C bonds, resulting in charge transfer and stabilization of the molecule. materialsciencejournal.org Similarly, for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a significant interaction energy of 954.54 KJ/mol was found for the n(LPCl) → π*(C-C) interaction, indicating substantial stabilization of the molecular structure. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kJ/mol) | Compound |

| n(LPCl) | π(C-C) | 954.54 | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| n3(Cl10) | π(C5-C6) | 12.05 kcal/mol | 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate (B1210297) |

This table showcases examples of stabilization energies from NBO analysis for compounds containing a chlorophenyl moiety, highlighting the strength of intramolecular interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is widely used in drug discovery to understand the binding mechanism and affinity of a ligand (e.g., this compound) with a biological target, typically a protein or enzyme. dovepress.com

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target. nih.gov A more negative binding energy generally suggests a more favorable and stable interaction. nih.gov These simulations also provide a detailed profile of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. dovepress.com

In a study involving derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, molecular docking was used to evaluate their potential as antimicrobial and anticancer agents. scispace.comresearchgate.net The results demonstrated that certain compounds displayed good docking scores and formed favorable interactions within the binding pocket of their respective targets. researchgate.net For example, in a study of phytochemicals against HIV-1 reverse transcriptase, docking analysis revealed binding efficiencies ranging from -6.9 to -7.48 kcal/mol. nih.gov The binding free energy can be further calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MMGBSA) to provide a more accurate estimation of binding affinity. nih.gov

| Ligand | Target | Binding Affinity (kcal/mol) |

| Phytochemicals | HIV-1 Reverse Transcriptase | -6.9 to -7.48 |

| Delavirdine | HIV-1 Reverse Transcriptase | -50.85 (MMGBSA) |

This table provides examples of binding affinities determined from molecular docking and MMGBSA calculations for different ligand-target systems, illustrating the range of values obtained in such studies.

Ligand-Protein Complex Modeling

The study of this compound's biological activity often begins with modeling its interaction with target proteins. Ligand-protein complex modeling is a computational technique used to predict and analyze the binding mode of a small molecule (the ligand) within the active site of a protein. This process is crucial for understanding the structural basis of inhibition or activation and for guiding the design of more potent molecules.

The modeling process typically starts with obtaining the three-dimensional structures of both the ligand, this compound, and the target protein. If the protein's crystal structure is available, it is retrieved from a repository like the Protein Data Bank (PDB). The ligand's structure can be built using molecular modeling software.

Molecular docking is the primary tool used to predict the preferred orientation of this compound when bound to its protein target. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. These scoring functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, a docking study might reveal that the carboxyl group of this compound forms a critical hydrogen bond with a specific amino acid residue in the active site, while the chlorophenyl group fits into a hydrophobic pocket. mdpi.com Such insights are fundamental for structure-based drug design. mdpi.com

Advanced techniques can further refine these models. For instance, deep generative models are emerging that can predict protein-ligand complex structures directly from protein sequence and ligand molecular graphs, offering a powerful tool for understanding these interactions at an atomistic level. arxiv.org

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations apply the laws of classical mechanics to calculate the trajectory of every atom in the system, providing a detailed picture of the complex's flexibility, stability, and the specific interactions that govern binding. stanford.edumdpi.com These simulations are essential for validating docking poses and understanding the thermodynamic and kinetic aspects of ligand binding.

MD simulations are instrumental in assessing the conformational stability of the this compound-target complex. stanford.edu By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound in its initial predicted pose or if it undergoes significant conformational changes or even dissociates from the binding site.

The dynamic behavior of the complex provides crucial information. For example, simulations can reveal how the binding of this compound induces conformational changes in the protein, which might be essential for its biological function. The flexibility of glycine (B1666218), in particular, can significantly influence the structural conformation of a compound. nih.gov Analysis of the simulation can highlight key amino acid residues that exhibit strong and persistent interactions with the ligand, confirming their importance in the binding event. Water molecules in the active site are also modeled, as they can play a critical role in mediating ligand-protein interactions. mdpi.com

Table 1: Representative Intermolecular Interactions for this compound in a Target Binding Site (Hypothetical Data)

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Arginine 120 | Hydrogen Bond (H-bond) | 2.8 | 95.2 |

| Tyrosine 210 | Pi-Pi Stacking | 4.5 | 78.5 |

| Leucine 85 | Hydrophobic | 3.9 | 89.1 |

| Serine 122 | Water-mediated H-bond | 3.1 | 65.4 |

The vast amount of data generated from an MD simulation is analyzed through various metrics, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) being among the most common. github.ionih.gov

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global movement of the protein, RMSF analyzes the flexibility of individual residues. github.iomdanalysis.org It calculates how much each amino acid fluctuates around its average position during the simulation. github.io Plotting RMSF against the residue number highlights the more mobile and more rigid parts of the protein. Regions with high RMSF values, such as loops or the N- and C-termini, are more flexible, whereas regions with low RMSF values, like alpha-helices and beta-sheets, are more stable. High fluctuation in binding site residues can indicate an unstable ligand interaction.

Table 2: Sample Trajectory Analysis Data from a 100 ns MD Simulation (Hypothetical Data)

| Metric | System | Average Value (Å) | Standard Deviation (Å) | Interpretation |

| RMSD | Protein Backbone | 1.5 | 0.2 | Stable protein structure, equilibrated after 20 ns |

| RMSD | Ligand (heavy atoms) | 0.8 | 0.3 | Ligand remains stably bound in the active site |

| RMSF | Active Site Residues | 0.9 | 0.4 | Low fluctuation, indicating stable interactions |

| RMSF | Loop Region (Res 50-60) | 3.2 | 0.8 | High flexibility, as expected for a loop region |

Homology Modeling for Biological Target Structure Prediction

In many cases, an experimentally determined structure of the biological target for this compound may not be available. When this occurs, homology modeling (or comparative modeling) can be employed to build a reliable three-dimensional model of the protein. uniroma1.itnih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.govnih.gov

The process involves several key steps:

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the PDB) for homologous proteins, known as templates. nih.govnih.gov A sequence identity of over 30% is generally considered sufficient for building a useful model. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s). nih.govcresset-group.com This step is critical, as any errors in the alignment will be directly translated into the final model. nih.gov

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. nih.gov The coordinates of the aligned residues are copied from the template, and the structures of non-conserved loops and side chains are modeled using specialized algorithms. nih.gov

Model Refinement and Validation: The resulting model is subjected to energy minimization to resolve any steric clashes or unfavorable geometries. nih.govcresset-group.com The quality of the model is then rigorously assessed using tools that check its stereochemical properties, such as bond lengths, bond angles, and Ramachandran plots, which evaluate the conformational feasibility of amino acid residues. uniroma1.itbiotech-asia.org

A validated homology model can then be used in docking and molecular dynamics studies with this compound to predict binding modes and study interaction dynamics. nih.gov

Table 3: Typical Validation Results for a Homology Model

| Validation Tool | Metric | Result | Assessment |

| PROCHECK | Residues in favored regions (Ramachandran plot) | 92.5% | Good quality model |

| Verify3D | 3D-1D score > 0.2 | 89.0% | Favorable protein environment |

| ERRAT | Overall quality factor | 88.2 | High-quality model |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not just a result of chance correlation.

A validated QSAR model can provide valuable insights into the structural features that are important for the biological activity of this compound derivatives. mdpi.com For example, a model might indicate that increasing the hydrophobicity of a particular part of the molecule or adding a hydrogen bond donor at a specific position is likely to increase its potency. This predictive capability significantly accelerates the drug discovery process. nih.gov

Table 4: Example of a QSAR Equation and its Statistical Parameters (Hypothetical Data)

| Parameter | Description | Value |

| Equation | pIC50 = 0.75(LogP) - 0.42(TPSA) + 1.20*(HBD_Count) + 3.5 | - |

| R² | Coefficient of determination (Training set) | 0.92 |

| Q² | Cross-validated R² (Internal validation) | 0.85 |

| Pred_R² | R² for the external test set | 0.88 |

Pharmacological and Biological Activity Profiling of N 4 Chlorophenyl Glycine Derivatives

Anti-inflammatory Activity Assessments

N-(4-Chlorophenyl)glycine derivatives have been the subject of investigation for their potential anti-inflammatory properties. These studies often employ both in vivo and in vitro models to elucidate the efficacy and mechanisms of action of these compounds.

In vivo Models for Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Edema)

A commonly used in vivo model to assess the anti-inflammatory effects of this compound derivatives is the carrageenan-induced paw edema test in rats. nih.govnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces an inflammatory response characterized by swelling (edema). nih.govscience.gov The efficacy of a potential anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.

Several studies have demonstrated the anti-inflammatory potential of N-(4-substituted phenyl)glycine derivatives using this model. nih.gov For instance, certain chalcone (B49325) analogs and their cyclized heterocyclic derivatives derived from N-(4-acetylphenyl)glycine showed noteworthy anti-inflammatory activity. nih.gov Specifically, compounds designated as 6 , 7 , and 3 were identified as the most active, exhibiting edema inhibition percentages of 51.82%, 43.80%, and 40.39%, respectively, at a 50 mg/kg dose. nih.gov Another study evaluated 2-[3-Acetyl-5-(4-chlorophenyl)- 2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, a compound structurally related to celecoxib. nih.gov After continuous administration, this compound significantly reduced paw edema at doses of 10, 20, and 40 mg/kg, demonstrating anti-inflammatory properties comparable to the standard drug diclofenac. nih.gov

The timing of the anti-inflammatory effect is also a critical parameter measured in these studies. The percentage of paw edema is typically calculated at various time points after carrageenan administration to understand the onset and duration of the drug's action. nih.govnih.gov

Investigations into Molecular Pathways of Anti-inflammatory Action

The anti-inflammatory actions of this compound and its derivatives are believed to be mediated through various molecular pathways. Glycine (B1666218) itself has been shown to possess immunosuppressive effects. nih.gov It can activate a glycine-gated chloride channel on various white blood cells, including macrophages and neutrophils, leading to an influx of chloride ions and preventing cell depolarization, thereby inhibiting their activation. nih.gov

Research into specific derivatives has pointed towards the inhibition of key inflammatory mediators. For example, docking studies have suggested that some N-acyl hydrazone derivatives bind to cyclooxygenase (COX)-1 and COX-2 isoforms, with a higher affinity for COX-2. researchgate.net The inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, studies have investigated the effect of these compounds on the production of pro-inflammatory cytokines. For instance, some N-(substituted phenyl)-2-hydroxynicotinanilide derivatives have been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-elicited macrophage Raw 264.7 cells. researchgate.net In the carrageenan-induced paw edema model, the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) were found to be reduced by some anti-inflammatory agents. nih.gov The infiltration of neutrophils into the inflamed tissue, a key event in the inflammatory cascade, has also been shown to be attenuated by certain compounds. nih.govmdpi.com

Anticancer and Antiproliferative Investigations

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Their activity has been explored through various in vitro studies targeting different cancer cell lines and elucidating their mechanisms of action.

In vitro Cytotoxicity Studies on Cancer Cell Lines (e.g., MTT Assay)

The cytotoxic effects of this compound derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. scholarsresearchlibrary.comjapsonline.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. scholarsresearchlibrary.comjapsonline.com A reduction in metabolic activity upon treatment with a compound suggests a cytotoxic or antiproliferative effect.

A variety of cancer cell lines have been used to screen these derivatives. For instance, N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties have been evaluated for their anticancer activity on A549 non-small cell lung carcinoma cells. elsevierpure.comktu.edu One of the most promising compounds from this series, 7g , which contains a 3,4-dichlorophenyl moiety, demonstrated a half-maximal inhibitory concentration (IC50) of 38.38 µM. elsevierpure.comktu.edu

Another study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and their anti-glioma activity against primary patient-derived glioblastoma cells and neurospheres. nih.gov Compound 4j from this series was identified as a promising candidate with significant glioma growth inhibitory properties. nih.gov Furthermore, chromene derivatives such as 4-Clpgc have been shown to induce apoptosis in the K562 cell line, a model for chronic myeloid leukemia, with an IC50 of 118 μM after 48 hours of treatment. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| 7g (N-(4-chlorophenyl)-γ-amino acid derivative) | A549 (Non-Small Cell Lung Cancer) | MTT | 38.38 µM | elsevierpure.comktu.edu |

| 4-Clpgc (Chromene derivative) | K562 (Chronic Myeloid Leukemia) | Apoptosis Assay | 118 µM (for 50% cell death) | nih.gov |

| 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | Glioblastoma cells | Not specified | Not specified | nih.gov |

| N-4-hydroxyphenylglycine (NHPG) | Pigmented human melanoma (HBL) | Cytotoxicity Assay | ~80 µg/ml | nih.gov |

| N-(2-morpholinoethyl)-4-aminophenol | Pigmented human melanoma (HBL) | Cytotoxicity Assay | 20 µg/ml | nih.gov |

| Diacetoxy-derivative (DiAcMoAc) | Non-pigmented human melanoma (LND1) | Cytotoxicity Assay | 2 µg/ml | nih.gov |

Mechanisms of Cell Death Induction and Cell Cycle Modulation

The anticancer activity of this compound derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Several studies have shown that these compounds can trigger apoptosis in cancer cells. For example, the chromene derivative 4-Clpgc was found to induce apoptosis in K562 cells. nih.gov The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts the cell cycle at the mitosis stage, ultimately leading to apoptosis. nih.gov This process is also associated with the regulation of apoptotic genes such as a decrease in the expression of BCL2 and an increase in the release of cytochrome C from the mitochondria. nih.gov

Similarly, the N-(4-chlorophenyl)-γ-amino acid derivative 7g was shown to induce mitochondrial injury, leading to the production of reactive oxygen species (ROS) and a decrease in ATP synthesis, which are key events in the intrinsic apoptotic pathway. elsevierpure.comktu.edu

In addition to inducing apoptosis, some this compound derivatives can cause cell cycle arrest at specific phases. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to cause a significant accumulation of CCRF-CEM cells in the G2/M phases of the cell cycle. mdpi.com Another study on a different class of compounds found that they could induce cell cycle arrest in the S phase or G2/M phase in A2780 and HeLa cells, respectively. mdpi.comnih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. The activation of proteins like cdc2, cyclin B1, p53, and caspase-3 has also been observed, further implicating the role of these compounds in modulating cell cycle and apoptosis pathways. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antiviral)

Derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and some viruses.

A study on N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from the reduction of N-{2-(4-chlorophenyl)acetyl} derivatives of (S)-amino acids, showed moderate antibacterial and antifungal activity. semanticscholar.orgwho.intresearchgate.net These compounds were tested against bacteria such as Klebsiella aerogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas desmolyticum, and fungi like Aspergillus flavus and Candida albicans. semanticscholar.orgwho.int The results indicated that while all synthesized compounds exhibited some level of activity against all tested bacterial strains, their efficacy was generally moderate compared to the standard antibacterial agent, ciprofloxacin. semanticscholar.org Notably, the compound 4-CPM-OH showed the highest activity against K. aerogenes and P. desmolyticum, while 4-CPA-OH and 4-CPP-OH were most effective against S. aureus and E. coli, respectively. semanticscholar.org The study also suggested that these derivatives might be more effective as antifungal agents than as antibacterial agents. semanticscholar.orgwho.int

Another class of compounds, 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, also displayed promising antibacterial and antifungal potential. nih.gov Among the synthesized derivatives, 7l (2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) was highlighted for its good antimicrobial activity coupled with low hemolytic activity, suggesting a favorable safety profile. nih.gov

In the realm of antiviral research, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov The bioassay results revealed that some of these compounds possessed a degree of antiviral activity. nih.gov Specifically, compounds 7b and 7i demonstrated approximately 50% inhibition of TMV, which was comparable to the commercial antifungal agent ningnanmycin. nih.gov This suggests that the incorporation of a sulfonamide group into a 1,3,4-thiadiazole (B1197879) ring containing a 4-chlorophenyl moiety can lead to compounds with notable antiviral properties.

The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism(s) | Activity | Reference |

| 4-CPM-OH (N-{2-(4-chlorophenyl) acetyl} amino alcohol) | Klebsiella aerogenes, Pseudomonas desmolyticum | Highest antibacterial activity within its series | semanticscholar.org |

| 4-CPA-OH (N-{2-(4-chlorophenyl) acetyl} amino alcohol) | Staphylococcus aureus | Highest antibacterial activity within its series | semanticscholar.org |

| 4-CPP-OH (N-{2-(4-chlorophenyl) acetyl} amino alcohol) | Escherichia coli | Highest antibacterial activity within its series | semanticscholar.org |

| 7l (2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) | Various bacteria and fungi | Good antimicrobial potential with low hemolytic activity | nih.gov |

| 7b (5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide) | Tobacco Mosaic Virus (TMV) | ~50% inhibition | nih.gov |

| 7i (5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide) | Tobacco Mosaic Virus (TMV) | ~50% inhibition | nih.gov |

Determination of Minimum Inhibitory Concentrations (MICs)

Research into the antimicrobial properties of this compound derivatives has revealed significant activity against a range of bacterial and fungal strains. Studies have determined the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a substance that prevents visible growth of a microorganism.

One study found that for a series of synthesized compounds, the MIC values ranged from 16 µg/mL to 1024 µg/mL. researchgate.net A particularly potent derivative, compound 3b, which contains a 3,4-dichlorobenzylpiperazine moiety, demonstrated inhibitory effects at concentrations between 16-64 µg/mL. researchgate.net This same study highlighted that the antibacterial action was more pronounced against Gram-positive bacteria compared to Gram-negative strains. researchgate.net Furthermore, compounds 3a and 3b showed stronger inhibitory effects against Candida albicans than other tested substances. researchgate.net

In a different investigation of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, qualitative antimicrobial screening showed that compounds 3 and 4 inhibited the growth of the Gram-positive strain Enterococcus faecium E5, producing inhibition zones of 15 mm and 10 mm, respectively. nih.gov Compound 4 also demonstrated activity against two other Gram-positive bacteria, Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with inhibition zones of 8 mm and 9 mm. nih.gov

Another class of derivatives, methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives (5a-l), were evaluated for their antimicrobial and antibiofilm properties. nih.gov Among these, compounds 5b and 5d were particularly effective against various Gram-positive and Gram-negative bacteria at low concentrations, with MIC values ranging from 0.1 to 9.5 µg/mL. nih.gov

Below is a table summarizing the MIC values for selected this compound derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected this compound Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3b | Gram-positive bacteria | 16-64 | researchgate.net |

| Compound 3a | Candida albicans | Not specified | researchgate.net |

| Compound 3b | Candida albicans | Not specified | researchgate.net |

| Compound 4 | Enterococcus faecium E5 | Not specified | nih.gov |

| Compound 4 | Staphylococcus aureus ATCC 6538 | Not specified | nih.gov |

| Compound 4 | Bacillus subtilis ATCC 6683 | Not specified | nih.gov |

| Compound 5b | Gram-positive & Gram-negative bacteria | 0.1-9.5 | nih.gov |

Biofilm Eradication Efficacy

Beyond inhibiting the growth of planktonic bacteria, research has also focused on the ability of this compound derivatives to eradicate established biofilms, which are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents.

In the study of methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives (5a-l), their minimum biofilm inhibition concentration (MBIC) was also measured. nih.gov This indicates the concentration required to inhibit the formation of biofilms.

Research on a related compound, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, led to the synthesis of derivatives that were evaluated for their ability to eradicate biofilms. The minimal biofilm eradication concentration (MBEC) values were determined for these compounds, providing insight into their potential to combat persistent infections associated with biofilms. nih.gov

One study revealed that a specific compound, referred to as 3b, not only inhibited the growth of E. faecalis but also disrupted its biofilm structures, as observed through scanning electron microscopy which showed significant deformation of the cell wall and membrane. researchgate.net

The table below presents data on the biofilm eradication efficacy of certain derivatives.

Table 2: Biofilm Eradication Efficacy of this compound Derivatives

| Derivative | Activity | Microorganism | Reference |

| Compound 3b | Inhibited biofilm structures | E. faecalis | researchgate.net |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | MBEC determined | Not specified | nih.gov |

Neurological and Central Nervous System Activity Investigations

Neurotransmitter System Modulation and Receptor Binding Profiles

The central nervous system (CNS) activity of this compound derivatives has been a subject of investigation, particularly concerning their interaction with neurotransmitter systems. Glycine itself is a crucial neurotransmitter, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. nih.gov The strychnine-insensitive glycine binding site on the NMDA receptor modulates its function. nih.gov

The regulation of glycine concentration at the synaptic cleft is managed by glycine transporters, including GLYT1. nih.gov Selective inhibitors of GLYT1 can enhance NMDA receptor function by increasing the local concentration of glycine. nih.gov This suggests that derivatives of this compound could potentially modulate neurotransmission by interacting with glycine binding sites on receptors like the NMDA receptor.

Research has employed techniques such as quantitative autoradiography to study the distribution of strychnine-insensitive glycine receptors in the brain, revealing a heterogeneous pattern of binding. ucl.ac.uk The pharmacological specificity of this receptor has been evaluated, showing a complex relationship between agonists and antagonists. ucl.ac.uk

Research into Potential for Neurodegenerative and Psychiatric Disorder Intervention

Given the role of the NMDA receptor in various neurological processes, its hypofunction has been implicated in certain psychiatric and neurodegenerative disorders. The modulation of NMDA receptor activity through the glycine binding site presents a potential therapeutic avenue.

By enhancing NMDA receptor function, specific inhibitors of the glycine transporter GLYT1 are being explored as a potential treatment strategy for diseases associated with reduced NMDA receptor activity. nih.gov This line of research suggests that this compound derivatives, if they exhibit activity at the glycine modulatory site, could be investigated for their potential in intervening in such disorders.

Antithrombotic Activity Assessments

Factor Xa Inhibition Studies

In the field of hematology, this compound derivatives have been investigated for their potential as antithrombotic agents, specifically as inhibitors of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for preventing and treating thrombosis.

Research has shown that derivatives containing a chlorophenyl group can exhibit potent inhibitory activity against FXa. nih.gov For instance, a derivative of m-chlorophenyl with an additional carbon in its structure (compound 22) demonstrated a Ki (inhibition constant) of 0.015 ± 0.002 μM, indicating strong inhibition of FXa. nih.gov The strategic inclusion of a chlorothiophene P1 moiety into an oxazolidinone-containing compound is another approach that has been explored to enhance FXa affinity. researchgate.net

The development of FXa inhibitors often involves optimizing the interaction of the molecule with the S1 and S4 pockets of the enzyme. The presence of a chlorophenyl group can contribute to these interactions, thereby influencing the inhibitory potency of the compound.

Table 3: Factor Xa Inhibitory Activity of a Selected Derivative

| Derivative | Inhibition Constant (Ki) | Reference |

Antioxidant and Anti-lipid Peroxidation Activity

While direct studies on the antioxidant and anti-lipid peroxidation activities of this compound are limited, research on structurally related compounds provides insights into the potential effects of the 4-chlorophenyl moiety. A study on a series of 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(substituted)acetamide derivatives demonstrated notable antioxidant and anti-lipid peroxidation properties.

The antioxidant potential of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Several derivatives exhibited significant radical scavenging activity, suggesting that the presence of the 4-chlorophenyl group, in combination with the benzimidazole (B57391) nucleus, contributes to their ability to neutralize free radicals.